molecular formula C12H9ClF4O4 B6330374 Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate CAS No. 132992-31-5

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B6330374
CAS No.: 132992-31-5
M. Wt: 328.64 g/mol
InChI Key: QLWGYKZDFRCHEV-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is an organic compound that belongs to the class of malonates Malonates are esters or salts of malonic acid and are widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a malonic ester intermediate, which is then subjected to further functionalization.

    Esterification: Malonic acid is reacted with methanol in the presence of sulfuric acid to form dimethyl malonate.

    Halogenation: The phenyl ring is functionalized with chloro, fluoro, and trifluoromethyl groups through a series of halogenation reactions using reagents such as chlorine, fluorine, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenyl malonates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of malonic acid derivatives.

Scientific Research Applications

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These groups can enhance the compound’s stability and increase its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[2-chloro-4-(trifluoromethyl)phenyl]malonate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    Dimethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]malonate: Lacks the chloro group, which may influence its chemical properties.

    Dimethyl 2-[2-chloro-6-fluoro-4-methylphenyl]malonate: Contains a methyl group instead of a trifluoromethyl group, altering its electronic and steric properties.

Uniqueness

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF4O4/c1-20-10(18)9(11(19)21-2)8-6(13)3-5(4-7(8)14)12(15,16)17/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGYKZDFRCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1Cl)C(F)(F)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146528
Record name 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132992-31-5
Record name 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132992-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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